(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a fluorophenyl group and a methylphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 3-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
- (2E)-3-(4-bromophenyl)-N-(3-methylphenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(3-methylphenyl)prop-2-enamide
Uniqueness
(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. This makes the compound particularly interesting for medicinal chemistry and drug design.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKTWYRIZBJBJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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